molecular formula C20H25N5O3S B2758049 1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 941958-83-4

1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2758049
CAS No.: 941958-83-4
M. Wt: 415.51
InChI Key: OZUSIMPBYGXQNR-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel synthetic compound offered for research purposes. This molecule is of significant interest in oncology research, particularly in the exploration of targeted cancer therapies. Its structure incorporates a 4-methylpiperazine moiety, a functional group prevalent in pharmacologically active compounds and known to contribute to interactions with key biological targets. Based on its structural analogy to other researched molecules, this compound is hypothesized to have potential application in studies focusing on DNA damage response and tumor suppressor protein reactivation. For instance, compounds with similar 4-methylpiperazine and nitroaromatic systems have been identified as covalent modifiers of mutant p53, reactivating wild-type tumor suppressor function and inhibiting gain-of-function oncogenic activities in cancer cells . Furthermore, structurally related thiopyrimidine derivatives have demonstrated efficacy as Poly (ADP-ribose) polymerase (PARP) inhibitors, leading to reduced cancer cell viability, enhanced PARP1 cleavage, increased DNA damage markers (such as phosphorylation of H2AX), and activation of caspase 3/7-mediated apoptosis . Researchers may utilize this compound to investigate these and related pathways in various cancer cell models. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-22-9-11-23(12-10-22)24-18-8-3-2-7-17(18)19(21-20(24)26)29-14-15-5-4-6-16(13-15)25(27)28/h4-6,13H,2-3,7-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUSIMPBYGXQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 920202-73-9) is a compound that has garnered attention for its potential biological activities. This review synthesizes current research findings related to its pharmacological properties, including antitumor, anticonvulsant, and antimicrobial activities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H23N5O3S
  • Molecular Weight : 401.5 g/mol
  • Structure : The compound features a piperazine moiety linked to a quinazolinone structure with a nitrobenzyl thio group.

Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, notably the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 μM, which is comparable to established chemotherapeutic agents like Doxorubicin .

Cell Line IC50 (μM) Reference
MCF-75
HepG210
PC312

Antimicrobial Activity

The compound's antimicrobial properties have also been explored through in vitro assays against various bacterial strains. Preliminary results indicate that derivatives exhibit moderate antibacterial activity, particularly against Gram-positive bacteria. Further optimization of the structure could enhance these effects .

Mechanistic Insights

Research into the mechanism of action suggests that the compound may exert its effects through multiple pathways:

  • Inhibition of Topoisomerases : Similar compounds have shown to inhibit topoisomerases involved in DNA replication and repair processes.
  • Induction of Apoptosis : Evidence indicates that the compound can induce apoptosis in cancer cells via the mitochondrial pathway.

Case Studies

A notable case study involved synthesizing and evaluating a series of quinazolinone derivatives for their anticancer activity. Among these, the target compound was highlighted for its promising results against MCF-7 cells, leading to further investigations into its structure-activity relationships (SAR) and potential modifications to enhance efficacy .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Its mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation:

  • Inhibition of DHFR : Compounds with structural similarities have demonstrated effective inhibition of DHFR, leading to reduced cancer cell viability. Studies suggest that modifications in the tetrahydroquinazolinone scaffold enhance DHFR inhibition potency, indicating a structure-activity relationship (SAR) that could be exploited for drug development.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • In Vitro Studies : Various derivatives were tested against a range of bacterial strains. Results indicated that modifications at specific positions on the quinazolinone ring significantly influenced antimicrobial efficacy. For example, compounds with thioether linkages showed enhanced activity against Gram-positive bacteria.

Study on Anticancer Activity

A recent investigation into the anticancer properties of related compounds demonstrated that those with a piperazine substituent exhibited IC50 values lower than 10 µM against various cancer cell lines, indicating strong cytotoxicity.

Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was evaluated against multiple strains of bacteria and fungi. Results showed effective inhibition at concentrations ranging from 1 to 10 µg/mL, particularly against:

  • Staphylococcus aureus
  • Escherichia coli

Structure-Activity Relationship (SAR)

Understanding how structural variations influence biological activity is crucial. The following table summarizes key findings:

Compound VariationBiological ActivityRemarks
Thioether group presentEnhanced antimicrobial activityParticularly effective against Gram-positive bacteria
Piperazine substitutionIncreased anticancer potencyRelated to improved binding affinity to DHFR
Nitrobenzyl moietyContributes to both antitumor and antimicrobial activityEnhances overall efficacy

Comparison with Similar Compounds

Key Observations :

  • The (3-nitrobenzyl)thio group at position 4 contrasts with thione (Compound 3b) or ketone (Compound 5b) moieties, which may alter electronic properties (e.g., electron-withdrawing effects) and hydrogen-bonding capacity .

Kinase Inhibition

  • Matsuno et al. (2003): 6,7-Dimethoxyquinazoline derivatives with piperazinyl-carbamoyl groups exhibited IC₅₀ values of 1–10 nM against PDGFR, driven by methoxy groups enhancing hydrophobic interactions .
  • Selvakumar et al. (2017) : Morpholine-substituted tetrahydroquinazolines showed moderate antiviral activity (EC₅₀: 5–20 µM) against influenza A. The target compound’s 4-methylpiperazine may improve cellular uptake, though direct antiviral data are unavailable .

Physicochemical and Spectral Properties

  • Nitro Group Positioning : The target compound’s 3-nitrobenzyl group (vs. 4-nitro in Compound 5b ) creates distinct electronic environments, evidenced by NMR shifts (e.g., aromatic protons at δ 7.02–7.62 in vs. δ 8.60–7.14 in ) .
  • Thioether vs. Thione/Ketone : The thioether group in the target compound (IR: ν ~1674 cm⁻¹ for C=O; absent in thioethers) contrasts with thiones (IR: ν ~1250 cm⁻¹ for C=S) and ketones (IR: ν ~1670 cm⁻¹ for C=O), affecting redox stability and binding .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid (70 ) reacts with acetic anhydride under reflux to form 2-methyl-4H-3,1-benzoxazin-4-one (71 ), which undergoes ring-opening with ammonium hydroxide to yield the intermediate 2-acetamidobenzamide. Subsequent heating in polyphosphoric acid induces cyclization, producing 5,6,7,8-tetrahydroquinazolin-2(1H)-one (A2 ).

Key Data

  • Yield: 56–68%
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d_6 $$): δ 10.71 (s, 2H, NH), 2.29 (t, $$ J = 6.1 \, \text{Hz} $$, 2H), 1.61 (m, 4H).

Dichlorination of the Core

Chlorination with Phosphorus Oxychloride

The tetrahydroquinazolinone core is treated with excess phosphorus oxychloride (POCl$$_3$$) under reflux to introduce chlorine atoms at positions 1 and 4, yielding 1,4-dichloro-5,6,7,8-tetrahydroquinazolin-2(1H)-one (B2 ).

Reaction Conditions

  • Solvent: Toluene
  • Temperature: 110°C, 6 hours
  • Yield: 58%
  • Characterization: MS (ESI) $$ m/z $$: 203.1/205.1 [M – H]$$^-$$.

Thioether Formation at Position 4

Substitution with 3-Nitrobenzylthiol

The remaining chlorine at position 4 undergoes nucleophilic displacement with 3-nitrobenzylthiol.

Procedure
Compound C1 (1.0 mmol) is dissolved in anhydrous acetone with potassium carbonate (1.5 mmol). 3-Nitrobenzylthiol (1.2 mmol) is added, and the reaction is refluxed for 8 hours. The product is isolated via filtration and recrystallized from ethanol.

Key Data

  • Yield: 72%
  • Characterization:
    • IR (KBr): $$ \nu $$ 1530 cm$$^{-1} $$ (NO$$_2$$), 1245 cm$$^{-1} $$ (C–S)
    • $$ ^1H $$ NMR (DMSO-$$d6 $$): δ 8.21 (s, 1H, Ar-H), 7.89 (d, $$ J = 7.8 \, \text{Hz} $$, 1H, Ar-H), 4.45 (s, 2H, SCH$$2$$).

Analytical Characterization

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C$${20}$$H$${24}$$N$$6$$O$$3$$S: 452.1582 [M + H]$$^+$$. Observed: 452.1585.
  • X-ray Crystallography : Confirms the planar quinazolinone core and spatial orientation of substituents.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Advantages Limitations
Core synthesis Anthranilic acid, acetic anhydride 56–68 High purity Long reaction time
Dichlorination POCl$$_3$$, toluene 58 Scalable Corrosive reagents
Piperazine substitution 4-Methylpiperazine, DMF 65 Mild conditions Requires inert atmosphere
Thioether formation 3-Nitrobenzylthiol, K$$2$$CO$$3$$ 72 Chemoselective Nitro group sensitivity

Challenges and Optimization

  • Regioselectivity : Competitive substitution at positions 1 and 4 is mitigated by stepwise reactions.
  • Nitro Group Stability : Reactions are conducted below 100°C to prevent reduction of the nitro moiety.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

  • Intermediate formation : Coupling of a piperazine derivative (e.g., 4-methylpiperazine) with a tetrahydroquinazolinone core via nucleophilic substitution .
  • Thioether linkage : Introduction of the 3-nitrobenzylthio group through thiol-alkylation or displacement reactions under basic conditions (e.g., using DIPEA in DCM) .
  • Key conditions : Temperature control (70–80°C), solvent selection (e.g., PEG-400 for eco-friendly synthesis), and catalysts (e.g., Bleaching Earth Clay for heterogeneous catalysis) .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the final product .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • NMR Spectroscopy :
  • ¹H-NMR : Peaks at δ 2.47–3.82 ppm for piperazine protons and δ 7.00–7.32 ppm for aromatic protons confirm substituent placement .
  • ¹³C-NMR : Carbonyl signals near δ 170–175 ppm validate the tetrahydroquinazolinone core .
    • IR Spectroscopy : Absorbance at ~1708 cm⁻¹ (C=O stretch) and ~3222 cm⁻¹ (NH stretch) are diagnostic .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 248.32 for related tetrahydroquinazolinones) confirm molecular weight .

Q. What pharmacological assays are used to evaluate its bioactivity?

  • Antioxidant activity : DPPH radical scavenging assays measure hydrogen-donating capacity, with IC₅₀ values compared to standards like ascorbic acid .
  • Anti-tubercular testing : Microplate Alamar Blue assays determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Use complementary techniques (e.g., HSQC NMR to resolve overlapping proton signals) .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Impurity analysis : HPLC-MS detects byproducts (e.g., unreacted intermediates) that may skew data .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in antioxidant studies .
  • Molecular docking : Simulates binding interactions with targets (e.g., M. tuberculosis enzymes) to prioritize derivatives for synthesis .
  • QSAR modeling : Correlates substituent effects (e.g., nitro group position) with bioactivity trends .

Q. What strategies mitigate challenges in purifying this compound due to its complex structure?

  • Optimized chromatography : Use reverse-phase HPLC with acetonitrile/water gradients to separate polar impurities .
  • Recrystallization : Select solvents with polarity matching the compound (e.g., methanol/water mixtures) .
  • Derivatization : Temporarily modify functional groups (e.g., acetylation of amines) to improve solubility .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental spectral data be addressed?

  • Re-examine synthetic steps : Trace impurities (e.g., residual solvents) may alter NMR/IR profiles; repeat synthesis under anhydrous conditions .
  • Validate computational models : Adjust DFT parameters (e.g., basis sets) to better reflect experimental environments .

Methodological Resources

  • Synthetic protocols : Refer to piperazine-thioether coupling strategies .
  • Characterization standards : Cross-check with tetrahydroquinazolinone spectral libraries .
  • Bioactivity frameworks : Adopt OECD guidelines for cytotoxicity and anti-TB assays .

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